(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

This chiral R-enantiomer hydrochloride is essential for CD73 inhibitor programs, as validated in patent WO2021222522A1. The defined (3R)-stereochemistry and -OCF3 group are critical for enantioselective binding and metabolic modulation. Using racemate or free base introduces irreproducible variables. Supplied as a stable crystalline solid for reliable asymmetric synthesis. Confirm absolute configuration for patent integrity.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
CAS No. 1286761-93-0
Cat. No. B6315792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
CAS1286761-93-0
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1CNCC1OC(F)(F)F.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
InChIKeyIIFGGUFFJXGABG-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0) for Chiral Synthesis and Drug Discovery


As a specialized procurement entity, (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (CAS 1286761-93-0) is a chiral pyrrolidine building block featuring a trifluoromethoxy (-OCF3) group at the 3-position. This stereochemically defined (R)-enantiomer is supplied as a hydrochloride salt (C5H9ClF3NO, MW 191.58 g/mol) [1]. Its value proposition is anchored in its ability to introduce both chirality and the metabolically relevant -OCF3 motif into advanced pharmaceutical intermediates and research candidates, particularly for programs targeting enzyme inhibitors and receptor modulators [2].

The Risk of Generic Substitution: Why Stereochemistry and Salt Form Are Critical for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride


Generic substitution or use of the racemate for this compound is scientifically indefensible. The specific (3R) stereochemistry is not a trivial detail but a determinant of enantioselective interactions in biological systems, making it essential for asymmetric synthesis and reproducible pharmacology [1]. Furthermore, the -OCF3 group imparts distinct physicochemical properties, including increased lipophilicity and altered metabolic stability, which cannot be replicated by methoxy (-OCH3) or trifluoromethyl (-CF3) analogs [2]. The hydrochloride salt form is also critical, providing a crystalline solid with improved handling, solubility, and stability compared to the free base [3]. Sourcing the incorrect stereoisomer or a non-salt form directly introduces variables that compromise experimental reproducibility and can lead to misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride


Enantiomeric Purity as a Prerequisite for Reproducible Asymmetric Synthesis

The primary differentiator is its defined (3R) stereochemistry. While the (3S)-enantiomer (CAS 1286761-85-0) is also available, the selection between them is not interchangeable and must be guided by the specific chiral environment of the target biological interaction. High enantiomeric purity ensures consistent and predictable outcomes in asymmetric synthesis, a key requirement not met by sourcing a racemic mixture or the incorrect enantiomer [1].

Asymmetric Synthesis Chiral Chromatography Enantioselective Catalysis

Physicochemical Differentiation of the Trifluoromethoxy (-OCF3) Moiety

The -OCF3 group confers distinct physicochemical properties compared to common isosteres. A study on a series of aliphatic derivatives found that CF3O-substituted compounds exhibited higher lipophilicity than methoxy (-OCH3) analogues and nearly the same lipophilicity as CF3-bearing compounds. Crucially, microsomal stability studies indicated that the trifluoromethoxy group typically decreased metabolic stability compared to either CH3O- or CF3-substituted counterparts [1].

Medicinal Chemistry ADME Lipophilicity Metabolic Stability

Synthetic Utility in the Construction of CD73 Inhibitors for Immuno-Oncology

This compound is a key building block for synthesizing CD73 inhibitors, a target of high interest in immuno-oncology. Patent WO2021222522A1 explicitly demonstrates its use in the preparation of 2,4-dioxopyrimidine compounds that inhibit CD73. Specifically, it is reacted with 5-(8-bromoimidazo[1,2-b]pyridazin-6-yl)pyrimidine-2,4(1H,3H)-dione to yield a functionalized CD73 inhibitor candidate [1].

CD73 Inhibitor Immuno-Oncology Small Molecule Synthesis Drug Discovery

Primary Application Scenarios for (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride in Research and Development


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This scenario is supported by the compound's defined stereochemistry. The (3R)-configuration is essential for any synthetic route where the stereochemical outcome dictates the biological activity of the final drug candidate. This compound is used to install a chiral trifluoromethoxypyrrolidine motif into larger, complex molecules [1]. Procuring the (3R)-enantiomer ensures that the resulting intermediate or final product possesses the intended absolute configuration, which is critical for SAR studies and patent filings.

Development of CD73 Inhibitors for Cancer Immunotherapy

As explicitly shown in patent WO2021222522A1, this compound is a validated precursor for a class of CD73 inhibitors [1]. In this context, it is used to introduce a specific chiral amine moiety that is critical for binding to the CD73 enzyme. Its procurement is therefore justified for any research group focused on the development of novel small-molecule immunotherapies targeting the adenosinergic pathway.

Medicinal Chemistry SAR Exploration of Fluorinated Pyrrolidines

This application stems from the distinct physicochemical properties of the -OCF3 group. The compound serves as a valuable tool in exploring the SAR of a lead series where the 3-position of a pyrrolidine ring is a key vector. The unique ADME profile of the -OCF3 group—particularly its increased lipophilicity and decreased metabolic stability relative to -OCH3 and -CF3—allows medicinal chemists to fine-tune the properties of their candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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